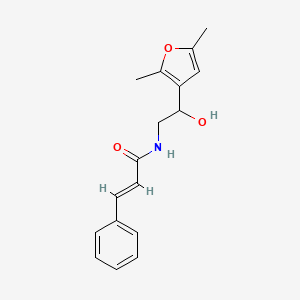

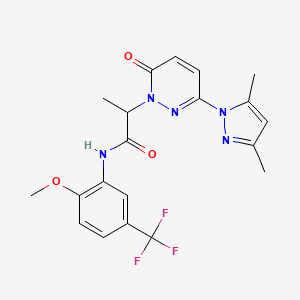

Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinolone, a type of synthetic antimicrobial agent. Quinolones are known for their broad-spectrum antibacterial activity . The specific compound you mentioned has a fluoro group at the 6th position and a 2-methylbenzylamino group at the 4th position of the quinolone core structure. These substitutions might influence its biological activity, but without specific studies on this compound, it’s hard to predict its exact properties or uses .

Molecular Structure Analysis

Quinolones have a bicyclic structure, with a benzene ring fused to a pyridone ring. The presence of the fluoro group at the 6th position and the 2-methylbenzylamino group at the 4th position would likely influence the compound’s electronic structure and potentially its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro group could increase its lipophilicity, potentially influencing its absorption and distribution in the body .Aplicaciones Científicas De Investigación

Antibacterial Agents

Fluoroquinolones are potent antibacterial agents due to their ability to inhibit bacterial DNA gyrase. The introduction of a fluorine atom at the C-6 position, as seen in this compound, significantly enhances its antimicrobial properties. This makes it a valuable candidate for treating infections caused by bacteria resistant to other classes of antibiotics .

Antimicrobial Activity Enhancement

The structural analogues of fluoroquinolones, such as our compound of interest, can be modified to improve their penetration through cell membranes, thereby increasing their efficacy. These modifications can lead to a higher level of antibacterial activity and a broader spectrum of action against various pathogens .

Metal Complex Formation

Fluoroquinolones can form complexes with metals, which may have unique applications in medicinal chemistry. The metal complexes could potentially alter the pharmacokinetics and pharmacodynamics of the compound, leading to new therapeutic applications .

Synthesis of Bi- and Polycyclic Fluoroquinolones

The compound can serve as a precursor in the synthesis of bi- and polycyclic fluoroquinolones. These compounds have shown a variety of biological activities and could be explored for developing new drugs with enhanced properties .

Development of Diagnostic Agents

The structural framework of fluoroquinolones allows for the incorporation of radioisotopes, which can be used in diagnostic imaging. This application is particularly relevant in the development of agents for positron emission tomography (PET) imaging .

Agricultural Chemicals

Fluorine atoms in compounds like Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can lead to the development of agricultural chemicals with improved physical, biological, and environmental properties. The introduction of fluorine atoms into lead structures is a common modification to enhance the activity of agrochemicals .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate are likely to be bacterial DNA-gyrase . This compound belongs to the fluoroquinolone family, which is known for its high antibacterial activity .

Mode of Action

The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This enzyme is essential for bacteria reproduction, and its inhibition leads to the cessation of bacterial growth .

Biochemical Pathways

The affected pathway is the DNA replication process in bacteria. By inhibiting DNA-gyrase, the compound prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . This results in the inhibition of bacterial growth and proliferation.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-methylbenzylamine with ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate", "2-methylbenzylamine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve Ethyl 6-fluoro-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.0 g, 4.2 mmol) and 2-methylbenzylamine (0.6 mL, 4.8 mmol) in methanol (10 mL) and acetic acid (1 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 5: Extract the product with ethyl acetate (3 x 10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using hexane/ethyl acetate (7:3) as the eluent to obtain Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate as a yellow solid (1.0 g, 80% yield)." ] } | |

Número CAS |

1251670-71-9 |

Nombre del producto |

Ethyl 6-fluoro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate |

Fórmula molecular |

C20H19FN2O3 |

Peso molecular |

354.381 |

Nombre IUPAC |

ethyl 6-fluoro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19FN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-10-14(21)8-9-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

Clave InChI |

IQPYESDEOMNJSJ-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)NCC3=CC=CC=C3C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)

![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)

![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)

![2-{2-[1-(2,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2784009.png)

![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)

![4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-N-methylmorpholine-2-carboxamide](/img/structure/B2784012.png)